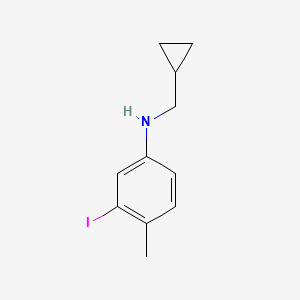
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group attached to a pyridine ring, which is further substituted with amino and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by amination and esterification reactions. The nitration step introduces the nitro group onto the pyridine ring, which is then converted to an amino group through a reduction reaction. Finally, the esterification of the benzoic acid derivative with methanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Electrophiles such as alkyl halides, solvents like dimethylformamide, and bases like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of Methyl 3-(2-amino-3-aminopyridin-4-yl)benzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Oxidation: Formation of Methyl 3-(2-nitro-3-nitropyridin-4-yl)benzoate or other oxidized derivatives.
科学的研究の応用
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
- Methyl 4-(3-nitropyridin-2-yl)benzoate
- Methyl 3-amino-2-[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate
- 2-Amino-4-methyl-3-nitropyridine
Uniqueness
Methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
methyl 3-(2-amino-3-nitropyridin-4-yl)benzoate |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-3-8(7-9)10-5-6-15-12(14)11(10)16(18)19/h2-7H,1H3,(H2,14,15) |
InChIキー |
ZGTDTFQGKQOIGF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)






![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


